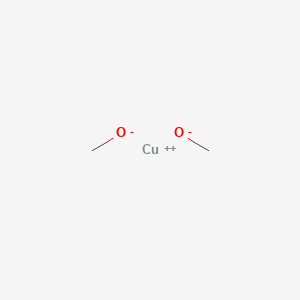
EUROPIUM(III) CHLORIDE HEXAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(III) chloride hexahydrate: is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is widely used in scientific research due to its unique properties, particularly its luminescence and magnetic characteristics .
Biochemical Analysis
Biochemical Properties
Europium(III) Chloride Hexahydrate plays a role in biochemical reactions, particularly in the field of luminescence. It can be used as a precursor to synthesize luminescent europium (III) compounds
Cellular Effects
It is known to be hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate
Molecular Mechanism
It can be converted to other europium compounds via various reactions
Temporal Effects in Laboratory Settings
This compound is known to be stable under normal conditions
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. One study has shown that exposure to Europium can result in significant dose-dependent mortality, delay of hatching, decreased standard length and heart rate as well as in delayed heart formation in zebrafish embryos .
Metabolic Pathways
It is known that chloride compounds can conduct electricity when fused or dissolved in water
Transport and Distribution
Its hygroscopic nature suggests it could potentially be transported and distributed within cells and tissues via water molecules .
Subcellular Localization
Given its use in the synthesis of luminescent compounds , it may be localized in areas of the cell where these reactions take place.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Europium(III) Chloride: Europium(III) chloride hexahydrate can be synthesized by treating europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O).
Ammonium Chloride Route: Anhydrous europium(III) chloride can be prepared by heating hydrated europium chloride with ammonium chloride (NH₄Cl) at 230°C.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Europium(III) chloride can be reduced with hydrogen gas to form europium(II) chloride (EuCl₂).
Salt Metathesis: It can undergo salt metathesis reactions with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) to form europium bis(trimethylsilyl)amide.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the initial synthesis from europium(III) oxide.
Ammonium Chloride (NH₄Cl): Used in the ammonium chloride route for anhydrous europium(III) chloride.
Hydrogen Gas (H₂): Used for reduction reactions.
Lithium Bis(trimethylsilyl)amide: Used in salt metathesis reactions.
Major Products:
Europium(II) Chloride (EuCl₂): Formed by reduction.
Europium Bis(trimethylsilyl)amide: Formed by salt metathesis.
Scientific Research Applications
Chemistry:
Luminescent Materials: Europium(III) chloride hexahydrate is used to synthesize luminescent europium complexes, which are valuable in creating phosphors for lighting and display technologies.
Catalysis: It serves as a catalyst in various organic synthesis reactions.
Biology and Medicine:
Fluorescent Probes: this compound is used to develop fluorescent probes for biological imaging and diagnostics.
Industry:
Mechanism of Action
The luminescent properties of europium(III) chloride hexahydrate arise from the electronic transitions within the europium ion. When excited by ultraviolet light, the europium ion emits light at specific wavelengths, producing a characteristic red luminescence. This property is exploited in various applications, including fluorescent probes and luminescent materials .
Comparison with Similar Compounds
Samarium(III) Chloride (SmCl₃): Similar in structure and properties, used in similar applications.
Gadolinium(III) Chloride (GdCl₃): Another lanthanide chloride with comparable uses in luminescent materials and catalysis.
Uniqueness: Europium(III) chloride hexahydrate is unique due to its strong red luminescence, which is more intense and distinct compared to other lanthanide chlorides. This makes it particularly valuable in applications requiring high luminescence efficiency .
Properties
CAS No. |
13759-92-7 |
|---|---|
Molecular Formula |
Cl3EuH12O6 |
Molecular Weight |
366.41 |
Origin of Product |
United States |
Q1: How is Europium(III) chloride hexahydrate used in nanoparticle development for imaging?
A: this compound serves as the source of Europium (III) ions in the synthesis of luminescent nanoparticles for bioimaging applications []. Specifically, it can be incorporated into mesoporous silica shells surrounding superparamagnetic iron oxide nanoparticles []. The resulting nanoparticles, Eu(TTA)3(P(Oct)3)3@mSiO2@SPION, exhibit strong red emission upon excitation, making them promising candidates for dual-functional imaging agents [].
Q2: Can this compound be used to develop sensors for biological molecules?
A: Yes, research shows promising results in using this compound for sensing biomolecules []. When complexed with tetracycline, this compound exhibits enhanced luminescence in the presence of low-density lipoprotein (LDL) []. This property allows for the development of a sensor to detect and quantify LDL in biological samples [].
Q3: What are the advantages of using this compound in these applications?
A3: this compound offers several advantages:
- Strong Luminescence: Europium (III) ions are known for their strong and characteristic red emission, making them highly sensitive probes for optical imaging and sensing applications [, ].
- Versatility: It can be incorporated into various materials, such as nanoparticles and complexes, allowing for tailored applications [, ].
- Biocompatibility: Studies have shown that this compound-based nanoparticles exhibit low cytotoxicity, making them suitable for biological applications [].
Q4: Are there any studies on the environmental impact or safety profile of this compound?
A4: While the provided research focuses on specific applications, it does not offer details about the environmental impact or comprehensive safety profile of this compound. Further research is necessary to address these aspects fully.
Q5: Beyond imaging and sensing, are there other potential applications for this compound in scientific research?
A: Although not extensively discussed in the provided papers, this compound can potentially be explored as a catalyst in organic synthesis due to the Lewis acidic nature of Europium (III) ions. Additionally, its use in multicomponent reactions, such as the Hantsch reaction, to synthesize potentially bioactive substances has been investigated []. Further research is needed to fully explore these avenues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











